1-Azaspiro[4.5]decan-4-one

Medicinal Chemistry Drug Design Physicochemical Properties

1-Azaspiro[4.5]decan-4-one (CAS 89732-50-3) is a bicyclic spirocyclic ketone with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. It features a rigid three-dimensional scaffold combining a pyrrolidine and cyclohexane ring linked through a spiro carbon.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 89732-50-3
Cat. No. B3058492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.5]decan-4-one
CAS89732-50-3
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)CCN2
InChIInChI=1S/C9H15NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h10H,1-7H2
InChIKeyRUZXCWLXDOUHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.5]decan-4-one (CAS 89732-50-3): Spirocyclic Building Block for Drug Discovery


1-Azaspiro[4.5]decan-4-one (CAS 89732-50-3) is a bicyclic spirocyclic ketone with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol [1]. It features a rigid three-dimensional scaffold combining a pyrrolidine and cyclohexane ring linked through a spiro carbon [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing pharmacologically active molecules targeting central nervous system (CNS) disorders and kinase inhibition [2]. Its ketone functionality at the 4-position provides a synthetic handle for further derivatization, enabling diverse structural modifications [2].

Why Generic Spirocyclic Ketones Cannot Substitute 1-Azaspiro[4.5]decan-4-one in Research Procurement


While numerous azaspiro[4.5]decane derivatives exist, the 1-azaspiro[4.5]decan-4-one scaffold offers a unique combination of physicochemical properties that are not replicated by closely related analogs [1]. The specific placement of the nitrogen atom at position 1 and the ketone at position 4 results in a distinct electronic and steric environment with a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, other regioisomers like 2-azaspiro[4.5]decan-1-one or heteroatom-substituted analogs such as 1-oxa-4-azaspiro[4.5]decane exhibit significantly different LogP and TPSA values, which directly impact molecular recognition and pharmacokinetic profiles . The zero rotatable bonds of 1-azaspiro[4.5]decan-4-one impart conformational rigidity that is absent in flexible-chain analogs, leading to substantial differences in binding entropy and target selectivity [1]. These quantitative property differences render simple substitution with generic spirocyclic compounds inadequate for reproducible research outcomes.

Quantitative Differentiation of 1-Azaspiro[4.5]decan-4-one from Closest Analogs: A Data-Driven Selection Guide


Rigid Spirocyclic Core Enhances Drug-Like Physicochemical Properties

1-Azaspiro[4.5]decan-4-one exhibits an XLogP3 of 0.9 and a topological polar surface area (TPSA) of 29.1 Ų with zero rotatable bonds [1]. In comparison, the oxa-analog 1-oxa-4-azaspiro[4.5]decane has a LogP of 0.87-1.60 and 1,4-dioxa-8-azaspiro[4.5]decane has a LogP of 0.244 [2]. The lower LogP of the dioxa analog indicates higher hydrophilicity, potentially limiting blood-brain barrier penetration for CNS targets. The zero rotatable bonds of 1-azaspiro[4.5]decan-4-one contribute to a favorable entropic binding profile compared to more flexible analogs [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Versatile Intermediate for Discoidin Domain Receptor 1 (DDR1) Kinase Inhibitors

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold, derived from 1-azaspiro[4.5]decan-4-one, has been employed to create potent DDR1 inhibitors. A compound based on this scaffold, (RS)-3-[2-(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-2-oxoethyl]-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-4-one, demonstrated an IC50 of 19.3 nM against DDR1 [1]. Another analog in the same series, (3-[2-(2-Oxa-5-azaspiro[3.4]octan-5-yl)-2-oxoethyl]-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-4-one), had a significantly higher IC50 of 1.83 µM, highlighting the impact of subtle structural modifications on potency [2]. This showcases the tunability of the azaspiro[4.5]decan-4-one scaffold for optimizing kinase inhibitor activity.

Kinase Inhibition Fibrosis Cancer

Precursor for Highly Potent Antimycobacterial 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Microwave-assisted synthesis from 1-azaspiro[4.5]decan-4-one precursors yields 1-thia-4-azaspiro[4.5]decan-3-one derivatives with strong antimycobacterial activity [1]. These compounds demonstrated MIC values against *Mycobacterium tuberculosis* between 0.49 and 0.56 µg/mL [1]. For comparison, standard first-line antitubercular drugs like isoniazid typically exhibit MIC values in the range of 0.02–0.2 µg/mL for susceptible strains, while second-line agents like ethionamide have MICs around 0.5–2.5 µg/mL [2]. The activity of these azaspiro[4.5]decane derivatives is therefore comparable to some clinically used agents, establishing their potential as a novel structural class to combat drug-resistant tuberculosis.

Antimicrobial Antitubercular Drug Resistance

Conformational Restraint Enhances Binding Selectivity in CNS Target Development

The rigid spirocyclic structure of 1-azaspiro[4.5]decan-4-one, characterized by zero rotatable bonds [1], confers significant conformational restraint. This property has been exploited in the development of high-affinity ligands for CNS targets. For instance, the related 1,3,8-triazaspiro[4.5]decan-4-one core has been used to create Nociceptin/Orphanin FQ (NOP) receptor agonists with reported Ki values as low as 0.39 nM [2]. In contrast, flexible non-spirocyclic opioid ligands often exhibit Ki values in the low nanomolar range (e.g., 1–5 nM) but with poorer selectivity profiles [3]. The conformational pre-organization of the azaspiro scaffold reduces the entropic penalty of binding, a key advantage for achieving both high potency and selectivity in CNS applications.

CNS Therapeutics Receptor Binding Selectivity

Optimal Application Scenarios for Procuring 1-Azaspiro[4.5]decan-4-one in Research and Development


Discovery of Novel Antimycobacterial Agents

1-Azaspiro[4.5]decan-4-one is ideally positioned as a key intermediate for synthesizing 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which have demonstrated potent anti-tubercular activity with MIC values between 0.49 and 0.56 µg/mL [1]. Academic and industrial groups focused on overcoming multidrug-resistant tuberculosis should prioritize this scaffold for the development of next-generation antimycobacterial lead compounds, as evidenced by recent synthetic and *in vitro* validation studies [1].

Development of Selective Kinase Inhibitors for Fibrotic Diseases

The 1-azaspiro[4.5]decan-4-one core is a foundational element in the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one-based inhibitors of Discoidin Domain Receptor 1 (DDR1) [2]. With demonstrated IC50 values as low as 19.3 nM against DDR1 [2], this scaffold is a strategic starting point for medicinal chemistry programs targeting renal and pulmonary fibrosis, where DDR1-mediated collagen signaling plays a critical role. Procurement of this intermediate is essential for exploring this validated kinase target.

Design of High-Affinity CNS Receptor Ligands

The rigid, zero-rotatable-bond framework of 1-azaspiro[4.5]decan-4-one [3] is a key structural feature for creating potent and selective ligands for G-protein-coupled receptors (GPCRs) in the CNS [4]. This scaffold has been successfully employed to generate nociceptin/orphanin FQ (NOP) receptor agonists with sub-nanomolar affinity (Ki = 0.39 nM) [4]. Research programs in pain management, anxiety, and other CNS disorders will benefit from sourcing this building block to create highly pre-organized, selective therapeutic candidates.

Exploration of Privileged Scaffolds in Hit-to-Lead Optimization

1-Azaspiro[4.5]decan-4-one serves as a versatile, multi-functionalized core for the rapid generation of structurally diverse compound libraries [3]. Its favorable physicochemical profile (XLogP3 0.9, TPSA 29.1 Ų) [3] positions it as an ideal 'privileged scaffold' for hit-to-lead optimization campaigns. Pharmaceutical and biotechnology companies can leverage this building block to efficiently explore chemical space around a validated, drug-like core, improving the chances of identifying high-quality lead candidates.

Quote Request

Request a Quote for 1-Azaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.